molecular formula C25H23BrN2O4 B250382 2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide

2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide

Cat. No. B250382
M. Wt: 495.4 g/mol
InChI Key: KLAIDOQKWAXBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as BB-1 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

BB-1 has been studied for its potential in various scientific research applications. One area of interest is its role as a potential anti-cancer agent. BB-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.

Mechanism of Action

BB-1 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a key role in the regulation of gene expression, and its overexpression has been linked to various diseases, including cancer. By inhibiting BRD4, BB-1 can disrupt the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
BB-1 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, BB-1 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. BB-1 has also been shown to have a neuroprotective effect, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of BB-1 is its high potency, which makes it effective at low concentrations. This can be beneficial in lab experiments where high concentrations of compounds can be toxic to cells. However, one limitation of BB-1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BB-1. One area of interest is the development of BB-1 as a cancer treatment. Further studies are needed to determine its efficacy in vivo and to optimize its dosing and delivery. Another area of interest is the potential use of BB-1 in the treatment of inflammatory and neurodegenerative diseases. Additional studies are needed to determine its effectiveness in these applications. Finally, the development of new analogs of BB-1 could lead to the discovery of compounds with even greater potency and selectivity.

Synthesis Methods

BB-1 can be synthesized through a multi-step process that involves the reaction of 3-bromobiphenyl-4-boronic acid with N-(4-(morpholin-4-yl)phenyl)acetamide. The reaction is catalyzed by a palladium catalyst and requires the use of a base and a solvent. The resulting product is purified through column chromatography to obtain BB-1 in high purity.

properties

Molecular Formula

C25H23BrN2O4

Molecular Weight

495.4 g/mol

IUPAC Name

2-(2-bromo-4-phenylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C25H23BrN2O4/c26-21-16-19(18-6-2-1-3-7-18)10-11-23(21)32-17-24(29)27-22-9-5-4-8-20(22)25(30)28-12-14-31-15-13-28/h1-11,16H,12-15,17H2,(H,27,29)

InChI Key

KLAIDOQKWAXBAA-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)C4=CC=CC=C4)Br

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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